N-(2-chlorobenzyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide
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Overview
Description
N-(2-chlorobenzyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, a pyridinylcarbonyl group, and a phenylalaninamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow chemistry and automated synthesis could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-chlorobenzyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Pinacol boronic esters: Used in various organic synthesis reactions.
Uniqueness
N-(2-chlorobenzyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H20ClN3O2 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[(2S)-1-[(2-chlorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2/c23-19-11-5-4-9-17(19)15-25-22(28)20(13-16-7-2-1-3-8-16)26-21(27)18-10-6-12-24-14-18/h1-12,14,20H,13,15H2,(H,25,28)(H,26,27)/t20-/m0/s1 |
InChI Key |
XGCDEPRHDUOIKI-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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